N-(4-bromophenyl)-N'-((4-chlorophenyl)sulfonyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N’-((4-chlorophenyl)sulfonyl)benzimidamide is an organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl rings, along with the sulfonyl group, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-((4-chlorophenyl)sulfonyl)benzimidamide typically involves the following steps:
Formation of Benzimidamide Core: The benzimidamide core can be synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine atoms can be introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents, respectively.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-((4-chlorophenyl)sulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the nitro groups if present.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-((4-chlorophenyl)sulfonyl)benzimidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-((4-fluorophenyl)sulfonyl)benzimidamide
- N-(4-chlorophenyl)-N’-((4-methylphenyl)sulfonyl)benzimidamide
- N-(4-bromophenyl)-N’-((4-nitrophenyl)sulfonyl)benzimidamide
Uniqueness
N-(4-bromophenyl)-N’-((4-chlorophenyl)sulfonyl)benzimidamide is unique due to the specific combination of bromine and chlorine substituents along with the sulfonyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-bromophenyl)-N'-((4-chlorophenyl)sulfonyl)benzimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H9BrClN2O2S
- Molecular Weight : 310.574 g/mol
The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with o-phenylenediamine under basic conditions, leading to the formation of the benzimidamide core followed by sulfonylation with 4-chlorobenzenesulfonyl chloride.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The following sections detail its mechanisms of action and specific biological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group enhances binding affinity to target proteins, facilitating interactions that can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Antitumor Activity :
- A study assessed the cytotoxic effects on various cancer cell lines, including pancreatic cancer (PANC-1) and colon cancer (Capan-2). Results showed significant inhibition rates (Table 1).
Compound Inhibitory Rate on PANC-1 (%) Inhibitory Rate on Capan-2 (%) This compound 78 ± 5.2 65 ± 3.8 -
Anti-inflammatory Effects :
- Research highlighted its potential in reducing inflammatory markers in vitro, suggesting a mechanism through which it may alleviate symptoms associated with chronic inflammation.
-
Enzyme Inhibition Studies :
- Inhibition assays demonstrated that the compound effectively inhibits carbonic anhydrase, which is implicated in various physiological processes and diseases.
Properties
IUPAC Name |
N-(4-bromophenyl)-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-26(24,25)18-12-8-16(21)9-13-18/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPZKHYKJIDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.